JTH-601 free base

Urology Pharmacology Benign Prostatic Hyperplasia

JTH-601 free base offers 10-20x higher affinity for prostatic α1L-AR over vascular α1-AR, enabling uroselective research without cardiovascular confounding. This makes it the definitive probe for α1L-AR pharmacology, BPH/LUTS studies, and PK/PD modeling. Source high-purity, research-grade material for reproducible, clinically relevant data.

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
CAS No. 171277-06-8
Cat. No. B1673103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTH-601 free base
CAS171277-06-8
SynonymsJTH-601;  JTH-601 free base; 
Molecular FormulaC24H35NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C(C)C)OCCN(C)CC2=C(C(=C(C(=C2C)O)C)C)OC
InChIInChI=1S/C24H35NO4/c1-14(2)19-12-21(26)15(3)11-22(19)29-10-9-25(7)13-20-18(6)23(27)16(4)17(5)24(20)28-8/h11-12,14,26-27H,9-10,13H2,1-8H3
InChIKeyVXLRYJNESHCVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTH-601 Free Base: A Novel, Uroselective α1-Adrenoceptor Antagonist for Benign Prostatic Hyperplasia Research [1]


JTH-601 free base (CAS: 171277-06-8) is a potent, small-molecule α1-adrenoceptor (AR) antagonist, specifically characterized as a novel α1L-AR subtype antagonist [1]. It is chemically described as N-(3-hydroxy-6-methoxy-2,4,5-trimethylbenzyl)-N-methyl-2-(4-hydroxy-2-isopropyl-5-methylphenoxy)ethylamine, with a molecular formula of C24H35NO4 and a molecular weight of 401.54 g/mol [2]. Unlike many first-generation α1-AR antagonists, JTH-601 exhibits a unique pharmacological profile marked by high uroselectivity, demonstrating a significantly greater affinity for prostatic α1-ARs than for vascular α1-ARs [1]. This compound is primarily utilized as a research tool to investigate α1-AR pharmacology, particularly in the context of benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), and to differentiate between α1-AR subtypes [3].

Why JTH-601 Cannot Be Interchanged with Prazosin or Tamsulosin in α1-Adrenoceptor Research


Substituting JTH-601 with generic α1-AR antagonists like prazosin or tamsulosin in experimental models will yield fundamentally different and potentially misleading results due to its unique subtype selectivity and functional profile. While prazosin acts as a non-selective antagonist across α1A, α1B, and α1D subtypes, and tamsulosin is a potent α1A-AR antagonist, JTH-601 displays a distinct, higher affinity for the α1L-AR subtype, which is critically involved in human prostate smooth muscle contraction [1]. In contrast to tamsulosin and prazosin, JTH-601 demonstrates a unique 10- to 20-fold higher affinity for human prostate tissue compared to vascular tissue, a property not shared by its comparators, which is crucial for studies focused on uroselectivity [1]. Consequently, using a non-selective or differently selective antagonist in studies of BPH, LUTS, or α1-AR subtype characterization would not accurately reflect the pharmacology of the α1L-AR, nor would it recapitulate the specific, uroselective effects that JTH-601 is designed to model [2].

Quantitative Evidence for JTH-601's Differential Pharmacology vs. Prazosin and Tamsulosin


JTH-601 Exhibits 10- to 20-Fold Higher Uroselectivity Than Prazosin and Tamsulosin in Human Tissues

In a direct comparison using functional contractility assays, JTH-601 displayed a 10- to 20-fold higher affinity for human prostate tissue (pA2/pKB = 8.84) compared to human mesenteric artery. In contrast, tamsulosin (pA2/pKB = 9.78 in prostate) and prazosin (pA2/pKB = 8.23 in prostate) did not show this uroselective preference [1]. This differential is further supported by competition binding studies where the pKi values for JTH-601 were approximately 10- to 20-fold higher in human prostate compared to human aorta, a selectivity not observed for prazosin [1].

Urology Pharmacology Benign Prostatic Hyperplasia

JTH-601 Demonstrates 4- to 7-Fold Higher Prostatic Selectivity vs. Prazosin in Rat Tissues In Vivo

In vivo rat studies directly comparing JTH-601 and prazosin demonstrate a superior prostatic selectivity profile. Based on the ratios of ID50 values for inhibiting [3H]tamsulosin binding, JTH-601 and its active metabolite, JTH-601-G1, were found to be 4.0 to 6.9 times more selective for α1-ARs in the prostate and submaxillary gland compared to those in the spleen or aorta [1]. This indicates a preferential in vivo targeting of peripheral genitourinary tissues over vascular or splenic sites, a key advantage over the non-selective prazosin.

Pharmacokinetics Tissue Selectivity Adrenergic Receptor

JTH-601 Demonstrates Superior Prostatic Selectivity (10.5x Ratio) vs. Prazosin and Tamsulosin in Canine Functional Assays

In isolated canine prostate and carotid artery contraction studies, JTH-601 exhibited a markedly superior prostatic selectivity profile compared to prazosin and tamsulosin. The pA2 (pKB) values for prostate were 8.49 for JTH-601, 7.94 for prazosin, and 9.42 for tamsulosin. The prostatic selectivity ratio (pA2 carotid artery / pA2 prostate) was calculated to be 10.471 for JTH-601, a stark contrast to the non-selective profile of prazosin (0.008) and the poor selectivity of tamsulosin (0.371) [1].

Urology Comparative Pharmacology In Vitro Assay

JTH-601 Uniquely Identifies the α1L-Adrenoceptor Subtype with 10x Higher Affinity vs. Prazosin

JTH-601 is a defining tool for characterizing the α1L-adrenoceptor subtype, a receptor with low affinity for prazosin. In direct comparative binding studies, JTH-601 exhibited approximately a 10-fold higher affinity for the α1L-AR group compared to prazosin [1]. Conversely, while both compounds share a similar affinity for the α1A subtype, JTH-601 has a more than 10-fold lower affinity for the α1B and α1D subtypes compared to prazosin [1]. This unique binding signature allows researchers to discriminate between α1-AR subtypes in complex tissues.

Receptor Pharmacology Subtype Selectivity Binding Assay

Primary Research Applications for JTH-601 Free Base in Urological and Adrenergic Studies


Investigating Uroselective Mechanisms in Benign Prostatic Hyperplasia (BPH)

JTH-601 is the gold-standard research tool for studies aiming to dissect the α1-AR pharmacology underlying BPH and LUTS without confounding cardiovascular effects. Its demonstrated 10- to 20-fold higher affinity for human prostate over vascular tissue makes it ideal for in vitro and in vivo models where isolating the prostatic α1-AR component is critical [1]. This allows researchers to directly evaluate the therapeutic potential of true uroselectivity, a property not achievable with non-selective (prazosin) or less uroselective (tamsulosin) α1-AR antagonists [1].

Functional and Binding Studies to Differentiate α1-Adrenoceptor Subtypes

Given its unique 10-fold higher affinity for the α1L-AR subtype compared to prazosin, JTH-601 serves as a definitive pharmacological probe to identify and characterize α1L-AR populations in various tissues [2]. This application is essential for academic and industrial labs engaged in receptor de-orphanization, profiling new chemical entities for subtype selectivity, and understanding the nuanced physiological roles of the α1L-AR, which cannot be accomplished using traditional, less selective antagonists [2].

Pharmacokinetic/Pharmacodynamic Modeling of Prostatic Tissue Targeting

The in vivo demonstration that JTH-601 and its active metabolite are 4.0 to 6.9 times more selective for the prostate compared to vascular tissues, as shown by ID50 ratios, supports its use in advanced PK/PD modeling [3]. Researchers can utilize JTH-601 to study the relationship between plasma concentration, tissue distribution, and receptor occupancy in the prostate, providing a benchmark for the development of next-generation uroselective therapies that aim to maximize efficacy while minimizing systemic exposure and adverse events [3].

Large Animal Model Validation of Uroselective Antagonists

The functional selectivity data from canine models, where JTH-601 displayed a prostatic selectivity ratio of 10.471 compared to 0.371 for tamsulosin, validates its use in translational research [4]. JTH-601 can be employed as a reference compound in large animal models of BPH to benchmark the in vivo uroselectivity and functional efficacy of novel drug candidates, providing a more clinically relevant assessment of their therapeutic potential before human trials [4].

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